molecular formula C23H18N2O B15022133 N'-[(E)-anthracen-9-ylmethylidene]-4-methylbenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-4-methylbenzohydrazide

Cat. No.: B15022133
M. Wt: 338.4 g/mol
InChI Key: BSLBAQJGNZLVCX-BUVRLJJBSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is synthesized through the condensation reaction between anthracene-9-carbaldehyde and 4-methylbenzohydrazide. Schiff bases are known for their versatility and have applications in various fields such as coordination chemistry, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE involves the condensation reaction between anthracene-9-carbaldehyde and 4-methylbenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s photophysical properties also enable it to act as a fluorescent sensor, where it can detect changes in the environment by altering its fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE is unique due to its anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as sensors and imaging agents. Additionally, its ability to form stable metal complexes enhances its potential in coordination chemistry and catalysis .

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-4-methylbenzamide

InChI

InChI=1S/C23H18N2O/c1-16-10-12-17(13-11-16)23(26)25-24-15-22-20-8-4-2-6-18(20)14-19-7-3-5-9-21(19)22/h2-15H,1H3,(H,25,26)/b24-15+

InChI Key

BSLBAQJGNZLVCX-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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